

Gas-Phase Thermochemistry of 1,3-Butadiyne: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Butadiyne

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Introduction

1,3-Butadiyne (C_4H_2), also known as diacetylene, is a highly unsaturated hydrocarbon of significant interest in various fields, including astrochemistry, combustion science, and materials chemistry. Its rigid, linear structure and conjugated triple bonds result in unique chemical and physical properties. A thorough understanding of its gas-phase thermochemistry is crucial for modeling its behavior in diverse environments, from interstellar clouds to high-temperature reaction systems, and for the rational design of novel materials. This technical guide provides a comprehensive overview of the key gas-phase thermochemical properties of **1,3-butadiyne**, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.

Core Thermochemical Data

The fundamental thermochemical parameters for gas-phase **1,3-butadiyne** are summarized in the tables below. These values are essential for calculating reaction enthalpies, equilibrium constants, and for developing accurate chemical kinetic models.

Table 1: Enthalpy of Formation, Ionization Energy, and Bond Dissociation Energies

Property	Value	Units	Reference(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	464.0 ± 4.0	kJ/mol	[1]
464.3 \pm 0.9	kJ/mol	[2]	
Ionization Energy	10.17	eV	[3]
C-C Single Bond Dissociation Energy (in $\text{HC}\equiv\text{C}-\text{C}\equiv\text{CH}$)	628	kJ/mol	[4]

Table 2: Standard Molar Heat Capacity (C_p°) at Constant Pressure

The standard molar heat capacity of **1,3-butadiyne** varies with temperature. The following table presents values at selected temperatures as compiled by the National Institute of Standards and Technology (NIST).[5]

Temperature (K)	C_p° (J/mol·K)
298.15	73.7 ± 1.0
300	73.92
400	84.43
500	91.51
600	96.86
700	101.26
800	105.05
1000	111.33
1500	121.64
2000	127.20

Note: The standard molar entropy (S°) for gaseous **1,3-butadiyne** is not readily available in the cited literature. It can be estimated using statistical mechanics if the vibrational frequencies and molecular geometry are known.

Experimental Protocols

The determination of the thermochemical data presented above relies on a combination of experimental techniques and theoretical calculations. The following sections outline the general principles of the key experimental methodologies employed.

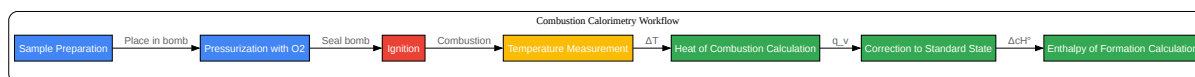
Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of organic compounds like **1,3-butadiyne** is often determined using combustion calorimetry.

Methodology:

- **Sample Preparation:** A precise mass of the substance is placed in a sample holder within a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is filled with a large excess of pure oxygen to ensure complete combustion.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Measurement:** The bomb is submerged in a known quantity of water in a calorimeter. The temperature of the water is monitored with high precision before and after the combustion.
- **Heat Calculation:** The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity.
- **Correction to Standard State:** The measured heat of combustion at constant volume is corrected to standard conditions of temperature (298.15 K) and pressure (1 bar) and converted to the enthalpy of combustion at constant pressure.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of the compound is then calculated using Hess's law, from the standard enthalpy of combustion and the known

standard enthalpies of formation of the combustion products (CO_2 and H_2O).



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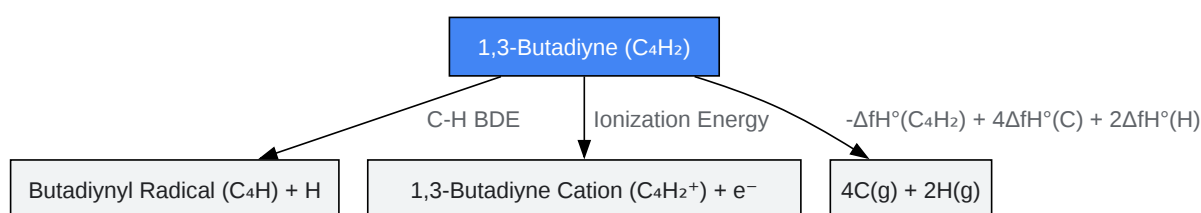
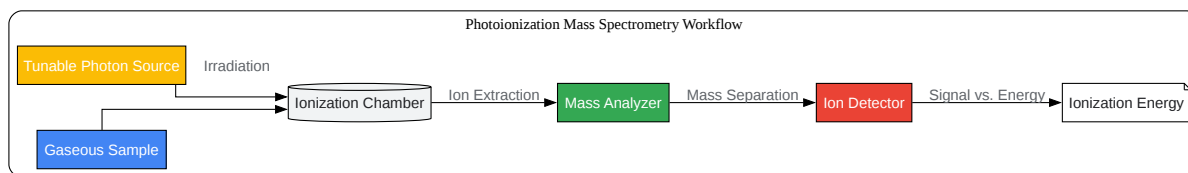
Workflow for determining enthalpy of formation via combustion calorimetry.

Photoionization Mass Spectrometry for Ionization Energy

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules with high accuracy.[6]

Methodology:

- **Sample Introduction:** A gaseous sample of **1,3-butadiyne** is introduced into a high-vacuum chamber.
- **Ionization:** The sample is irradiated with a beam of monochromatic photons of tunable energy, typically from a synchrotron light source.
- **Mass Analysis:** As the photon energy is scanned, the resulting ions are extracted and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.
- **Ion Signal Detection:** The ion signal for the parent ion (C_4H_2^+) is recorded as a function of the photon energy.
- **Ionization Threshold Determination:** The ionization energy is determined by identifying the minimum photon energy at which the parent ion is detected (the ionization threshold).



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- To cite this document: BenchChem. [Gas-Phase Thermochemistry of 1,3-Butadiyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212363#gas-phase-thermochemistry-of-1-3-butadiyne]

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